6-(Aminomethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Aminomethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one hydrochloride is a heterocyclic compound that contains a thiazine ring Thiazine derivatives are known for their diverse biological activities and are used in various medicinal and industrial applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Aminomethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one hydrochloride typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminobenzylamine with a thioamide in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or acetonitrile, and the mixture is heated to reflux .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
6-(Aminomethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazine ring to its dihydro or tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazines, and various substituted thiazine derivatives .
Wissenschaftliche Forschungsanwendungen
6-(Aminomethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Wirkmechanismus
The mechanism of action of 6-(Aminomethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one hydrochloride involves its interaction with specific molecular targets. For example, it may inhibit enzymes involved in folic acid metabolism, such as dihydrofolate reductase. This inhibition can disrupt DNA synthesis and cell division, leading to its potential anticancer effects . The compound may also interact with bacterial enzymes, contributing to its antimicrobial properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Methoxy-6-aminopyrimido[4,5-b][1,4]thiazine hydrochloride
- 2-(Benzo[b][1,4]thiazin-3-ylidene)acetate
- 3,4,5,6-Tetrahydro-2H-1,4-thiazin-3-ones
Uniqueness
6-(Aminomethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one hydrochloride is unique due to its specific aminomethyl substitution, which can influence its reactivity and biological activity. This substitution may enhance its ability to interact with certain molecular targets, making it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C9H11ClN2OS |
---|---|
Molekulargewicht |
230.72 g/mol |
IUPAC-Name |
6-(aminomethyl)-4H-1,4-benzothiazin-3-one;hydrochloride |
InChI |
InChI=1S/C9H10N2OS.ClH/c10-4-6-1-2-8-7(3-6)11-9(12)5-13-8;/h1-3H,4-5,10H2,(H,11,12);1H |
InChI-Schlüssel |
SVKRXTVLPKKHGV-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)NC2=C(S1)C=CC(=C2)CN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.